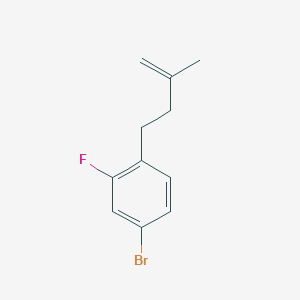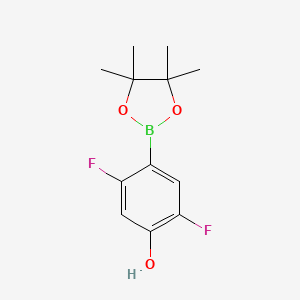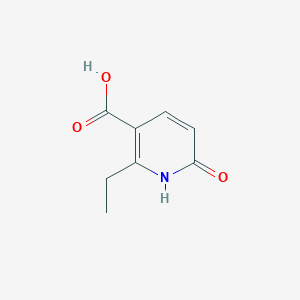
4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a butene chain. The molecular formula of this compound is C11H12BrF, and it is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene typically involves the halogenation of a precursor compound followed by a series of substitution reactions. One common method involves the bromination of 2-fluorophenyl-2-methyl-1-butene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound produced on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond in the butene chain can lead to the formation of saturated hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, or ketones.
Reduction Reactions: Products include saturated hydrocarbons.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the butene chain.
4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the butene chain.
4-Bromo-2-fluorophenyl methyl sulfone: Contains a sulfone group instead of the butene chain.
Uniqueness
4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a butene chain. This unique structure imparts specific chemical reactivity and properties that are not found in similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSRCFLSEVFFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)






